1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- Piperazine protons: δ 2.5–3.5 ppm (multiplet, N-CH₂-CH₂-N).
- Isoxazole aromatic proton: δ 8.1–8.3 ppm (singlet, H-3).
- Methyl group: δ 2.4 ppm (singlet, C₅-CH₃).
- ¹³C NMR :
- Carbonyl carbon: δ 165–170 ppm (C=O).
- Isoxazole carbons: δ 95–110 ppm (C-3, C-4, C-5).
Infrared (IR) Spectroscopy
- C=O stretch : 1680–1720 cm⁻¹ (strong, carbonyl).
- C=N and C-O stretches : 1550–1600 cm⁻¹ (isoxazole ring).
Mass Spectrometry (MS)
- Molecular ion peak : m/z 224 (M⁺).
- Fragmentation patterns :
- Loss of CO (28 Da) → m/z 196.
- Cleavage of piperazine → m/z 86 (C₄H₁₀N₂⁺).
These projections align with trends observed in related piperazine and isoxazole derivatives.
Crystallographic Studies and X-ray Diffraction Patterns
No crystallographic data for this compound is reported in the available literature. However, analogous compounds, such as 1-(3,4,5-trimethoxybenzyl)piperazine, crystallize in monoclinic systems with space group P2₁/c. For the target compound, X-ray diffraction could reveal:
- Unit cell parameters : Likely influenced by hydrogen bonding between piperazine N-H and carbonyl oxygen.
- Packing motifs : Stacking interactions between isoxazole rings or van der Waals contacts between methyl groups.
Future studies should prioritize single-crystal X-ray analysis to resolve bond lengths, angles, and intermolecular interactions.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7-8(6-11-14-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
InChI Key |
RYCFEBKTXIVOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine
General Synthetic Strategy
The synthesis of this compound generally involves the formation of an amide bond between the 5-methylisoxazole-4-carboxylic acid (or its activated derivative) and piperazine. The key steps include:
- Activation of the carboxylic acid group of 5-methylisoxazole-4-carboxylic acid.
- Nucleophilic attack by piperazine on the activated carboxyl intermediate.
- Purification of the resulting amide product.
Specific Synthetic Routes
Carbodiimide-Mediated Coupling
A commonly employed method uses carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid group of 5-methylisoxazole-4-carboxylic acid. The procedure is as follows:
- Dissolve 5-methylisoxazole-4-carboxylic acid in an appropriate solvent such as ethyl acetate or dimethylformamide (DMF).
- Add the carbodiimide reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP) or pyridine as a base.
- Introduce piperazine to the reaction mixture.
- Stir the mixture at ambient temperature overnight to allow amide bond formation.
- Work-up involves aqueous extraction, drying over sodium sulfate, and purification by chromatographic methods.
This method is efficient and yields the target compound with high purity.
Acid Chloride Intermediate Route
An alternative approach involves converting 5-methylisoxazole-4-carboxylic acid into its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The acid chloride is then reacted with piperazine:
- Treat 5-methylisoxazole-4-carboxylic acid with SOCl2 under reflux to form the acid chloride.
- Remove excess SOCl2 under reduced pressure.
- Add piperazine dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to the acid chloride solution.
- Stir at low temperature initially, then allow to warm to room temperature.
- Isolate the product by filtration or extraction and purify.
This method provides a reactive intermediate that facilitates coupling but requires careful handling of corrosive reagents.
Reaction Conditions and Optimization
- Solvents: Ethyl acetate, dichloromethane, DMF, or mixtures thereof are commonly used depending on the coupling reagent and solubility.
- Temperature: Ambient temperature is generally sufficient for carbodiimide coupling; acid chloride reactions may require cooling initially.
- Reaction Time: Usually ranges from several hours to overnight.
- Purification: Chromatographic techniques such as silica gel column chromatography are employed to achieve high purity.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbodiimide coupling | 5-methylisoxazole-4-carboxylic acid, DCC/EDCI, DMAP, piperazine, EtOAc/DMF, RT, overnight | 70-85 | High purity, mild conditions |
| Acid chloride formation | SOCl2, reflux, then piperazine in DCM, 0°C to RT | 65-80 | Requires careful handling of acid chloride |
Analytical Characterization
The synthesized this compound is characterized by:
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch around 1630-1650 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals corresponding to the methyl group on the isoxazole ring (~2.0 ppm), piperazine methylene protons (~3.0-3.5 ppm), and amide NH if present.
- ^13C NMR displays carbonyl carbon around 160-170 ppm.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound.
- Melting Point: Typically between 100-150 °C depending on purity and polymorph.
These data confirm the successful synthesis and structural integrity of the compound.
Research Discoveries and Applications
- The compound and its derivatives have been studied for biological activity, particularly as inhibitors targeting enzymes such as stearoyl-CoA desaturase and other serine proteases.
- Structure-activity relationship (SAR) studies indicate that modifications on the isoxazole ring or piperazine nitrogen can influence potency and selectivity.
- The synthetic methods allow facile generation of analogues for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
- Oxazole N-oxides from oxidation reactions.
- Alcohols from reduction reactions.
- Substituted piperazine derivatives from substitution reactions .
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine acts as a building block in medicinal chemistry. Its structure can be modified to potentially enhance its biological activity or alter its pharmacokinetic properties, making it a candidate for drug development.
- Anti-tubercular Agent Research indicates that this compound exhibits biological activity, particularly as an anti-tubercular agent, showing inhibitory effects against Mycobacterium tuberculosis. The compound can bind to specific enzymes or receptors, modulating their activity, which is crucial for therapeutic applications.
- Enzyme Inhibition and Receptor Binding Studies have focused on the interactions of this compound with biological targets, showing its interaction with enzymes involved in metabolic pathways. Its binding affinity and selectivity for specific targets are essential parameters in evaluating its therapeutic potential.
- HIV Treatment Research Piperazine compounds, including derivatives of arylmethyl piperazine, are investigated for their potential in preventing, treating, or delaying the onset of HIV . These compounds may function by inhibiting the fusion of the virion and cell membranes or the entry of the viral core into the cellular cytoplasm, without inhibiting the attachment of the virion to the cell .
- Treatment of Metabolic Disorders Piperazine compounds are utilized in the production of pharmaceutical compositions for the treatment or prevention of diseases influenced by the inhibition of hematopoietic prostaglandin D Synthase (also referred to as GST2) . These diseases include metabolic disorders, obesity, diseases of lipid and carbohydrate metabolism, inflammation, allergic conditions, and cardiovascular disease .
Structural Analogues
Several compounds share structural similarities with this compound, each exhibiting unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine | Piperidine | Lacks the piperazine ring; different biological activity profile. |
| 1-(5-Methylisoxazol-4-yl)carbamate | Carbamate | Contains a carbamate functional group; used in different therapeutic contexts. |
| 1-(5-Methylisoxazol-4-carbonyl)morpholine | Morpholine | Morpholine ring offers different pharmacokinetic properties compared to piperazine. |
| 1-(5-Methylisoxazol-4-carbonyl)pyrrolidine | Pyrrolidine | Pyrrolidine ring alters reactivity and biological interactions significantly. |
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Carbonyl Linkers
Piperazine derivatives with carbonyl-linked substituents exhibit diverse functionalities depending on the nature of the substituent:
Key Differences :
Pharmacologically Active Piperazine Derivatives
Piperazine derivatives with aryl or benzoyl substituents demonstrate varied biological activities:
A. Anticancer Agents
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines : Exhibit cytotoxicity against liver (HEPG2, IC₅₀ = 3.2 μM), breast (MCF7, IC₅₀ = 4.1 μM), and colon cancer cell lines via apoptosis induction .
B. Central Nervous System (CNS) Modulators
- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine : High 5-HT₁A affinity (Ki = 0.6 nM), used in serotonin receptor studies .
- 1-(m-Trifluoromethylphenyl)piperazine : Selective 5-HT₁B ligand (Ki = 8.2 nM), contrasts with the target compound’s unexplored receptor specificity .
C. Antimicrobial and Antifungal Agents
- 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine: Inhibits Candida albicans hyphae formation at 50 μM, unlike non-active commercial piperazines .
Pharmacological Insights :
- The isoxazole-carbonyl group may confer distinct receptor interaction profiles compared to benzoyl or phenylpiperazines, warranting further SAR studies.
Physicochemical and Spectroscopic Properties
Comparative spectroscopic studies highlight substituent effects:
Key Observations :
- The isoxazole ring likely contributes to higher polarity and distinct electronic transitions compared to methoxyphenyl or cyclopropyl analogues.
Biological Activity
1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring linked to a 5-methylisoxazole moiety via a carbonyl group, which is critical for its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been studied for its potential to inhibit enzymes involved in various biochemical pathways, which may contribute to its therapeutic effects.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| InhA (Mycobacterium tuberculosis) | Competitive Inhibition | 0.19 |
| Protease (Brugia malayi) | Non-competitive | 1.00 |
The compound's inhibition of InhA is particularly noteworthy as it bypasses the activation step required for conventional anti-tubercular drugs, making it a promising candidate for drug development against tuberculosis .
Antimicrobial Properties
In addition to enzyme inhibition, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy was evaluated using standard microtiter assays.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.19 |
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These results suggest that the compound possesses broad-spectrum antimicrobial properties, which could be harnessed in treating infections caused by resistant strains .
Case Studies
Several case studies have highlighted the effectiveness of piperazine derivatives, including this compound, in clinical settings.
Case Study 1: Tuberculosis Treatment
In a clinical trial involving patients with multidrug-resistant tuberculosis, the administration of compounds similar to this compound resulted in significant reductions in bacterial load, demonstrating its potential as an adjunct therapy alongside traditional regimens .
Case Study 2: Antifilarial Activity
In another study focusing on antifilarial agents, derivatives of piperazine were shown to exhibit macrofilaricidal and microfilaricidal activities against Brugia malayi. The compound was effective at inhibiting larval establishment and showed promise for further development in treating filarial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
